

# Molecular weight of **tert-butyl (2-aminoethyl)(benzyl)carbamate**

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## Compound of Interest

Compound Name: *tert-Butyl (2-aminoethyl)  
(benzyl)carbamate*

Cat. No.: *B123583*

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## An In-depth Technical Guide to **tert-Butyl (2-aminoethyl)(benzyl)carbamate**

This guide provides comprehensive technical information on **tert-butyl (2-aminoethyl)(benzyl)carbamate**, a bifunctional organic molecule valuable in chemical synthesis. It incorporates a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, alongside a primary amine, making it a useful building block in the development of more complex molecules, particularly in pharmaceutical and materials science research.

## Chemical Properties and Data

The fundamental chemical properties of **tert-butyl (2-aminoethyl)(benzyl)carbamate** are summarized below. This data is crucial for its application in synthesis, including reaction stoichiometry, purification, and characterization.

Property	Data	Source
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[PubChem][1]
Molecular Weight	250.34 g/mol	Calculated
IUPAC Name	tert-butyl N-(2-aminoethyl)-N-benzylcarbamate	[PubChem][1]
CAS Number	1257585-80-0	Inferred
Canonical SMILES	CC(C) (C)OC(=O)N(CCN)CC1=CC=C C=C1	[PubChem][1]
InChI Key	NFGJZHRLYRSRPU- UHFFFAOYSA-N	[PubChem][1]

Note: The CAS number is inferred from supplier databases for a structurally similar compound and should be verified.

## Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of **tert-butyl (2-aminoethyl)(benzyl)carbamate** are provided. These protocols are based on established methods for similar compounds.

### Synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate

This protocol describes a two-step process involving the mono-Boc protection of N-benzylethylenediamine.

#### Step 1: Synthesis of N-Benzylethylenediamine (Precursor)

A common precursor, N-benzylethylenediamine, can be synthesized via reductive amination of benzaldehyde with ethylenediamine or by direct alkylation of ethylenediamine with benzyl chloride.

#### Step 2: Selective Boc Protection

This procedure is adapted from standard protocols for the mono-Boc protection of diamines.

- Reagents and Materials:
  - N-Benzylethylenediamine
  - Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
  - Dichloromethane (DCM) or Tetrahydrofuran (THF)
  - Triethylamine ( $\text{NEt}_3$ ) or another non-nucleophilic base
  - Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Brine (saturated aqueous  $\text{NaCl}$  solution)
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
  - Round-bottom flask, magnetic stirrer, addition funnel
- Procedure:
  - Dissolve N-benzylethylenediamine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
  - Add triethylamine (1.1 eq) to the solution.
  - Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 1-2 hours using an addition funnel.
  - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure **tert-butyl (2-aminoethyl)(benzyl)carbamate**.

## Characterization Protocols

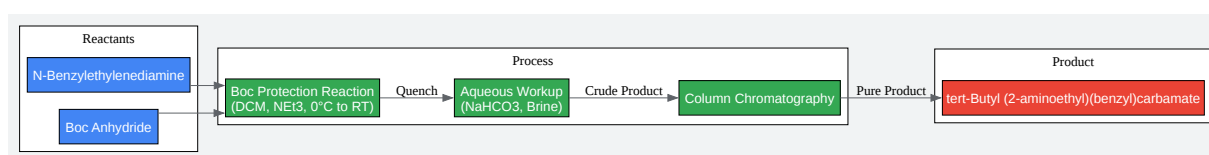
The following are general protocols for the analytical characterization of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
  - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.[2]
  - $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a  $90^\circ$  pulse, a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
  - $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment. A spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds are typical.[2]
- Mass Spectrometry (MS)
  - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
  - Analysis: Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI) to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500  $m/z$ ).[2]
- Infrared (IR) Spectroscopy
  - Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used.[2]

- Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum should be recorded first and subtracted from the sample spectrum.[2]

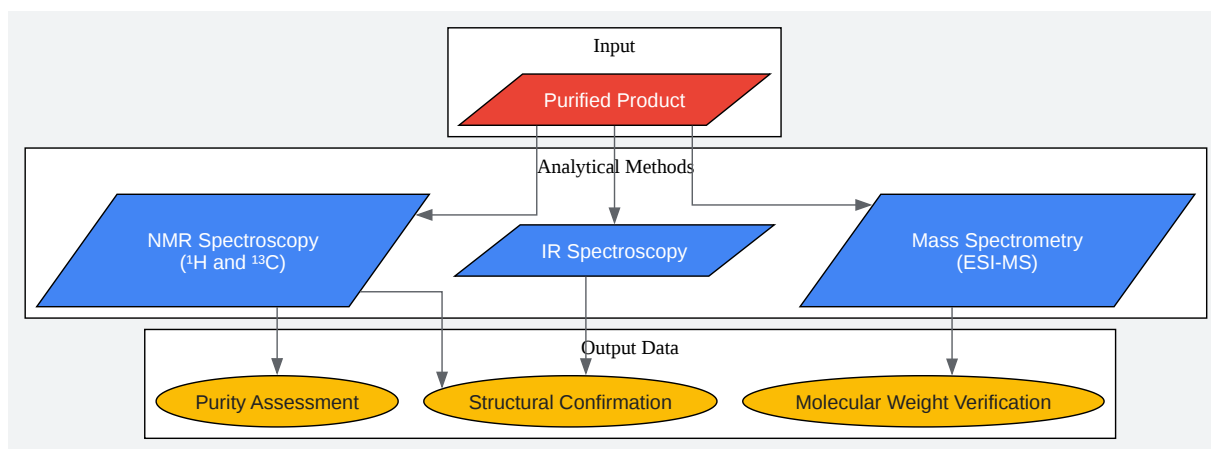
## Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of **tert-butyl (2-aminoethyl)(benzyl)carbamate**.



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Caption: Synthetic workflow for **tert-butyl (2-aminoethyl)(benzyl)carbamate**.



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## References

- 1. tert-Butyl (2-aminoethyl)(benzyl)carbamate | C<sub>14</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> | CID 2760958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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